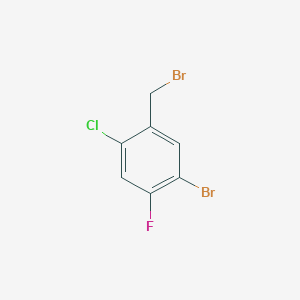

5-Bromo-2-chloro-4-fluorobenzyl bromide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4Br2ClF |

|---|---|

Molecular Weight |

302.36 g/mol |

IUPAC Name |

1-bromo-5-(bromomethyl)-4-chloro-2-fluorobenzene |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 |

InChI Key |

JIWPXBNWTTYGIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Chloro 4 Fluorobenzyl Bromide and Advanced Analogs

Direct Halogenation Strategies at the Benzylic Position

Direct benzylic halogenation is a common and efficient method for the synthesis of benzyl (B1604629) bromides. This approach typically involves the use of a brominating agent and a radical initiator to selectively introduce a bromine atom at the benzylic carbon of a substituted toluene (B28343) derivative.

Free Radical Bromination using N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, is a widely utilized method for benzylic bromination. wikipedia.orgmychemblog.com This reaction proceeds via a free-radical chain mechanism. mychemblog.com The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄). mychemblog.comresearchgate.netbohrium.com The key to the success of the Wohl-Ziegler reaction is the ability to maintain a low concentration of bromine in the reaction mixture, which is achieved by the slow in-situ generation of Br₂ from NBS. This low concentration of bromine favors the desired radical substitution at the benzylic position over competing electrophilic addition to the aromatic ring. organic-chemistry.org

The reaction is initiated by the homolytic cleavage of the radical initiator upon heating or irradiation. The resulting radicals then abstract a hydrogen atom from the benzylic position of the substituted toluene, in this case, 5-bromo-2-chloro-4-fluorotoluene, to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine molecule to yield the desired 5-bromo-2-chloro-4-fluorobenzyl bromide and a bromine radical, which continues the chain reaction.

A typical procedure involves refluxing a solution of the substituted toluene with NBS and a catalytic amount of AIBN or BPO in a suitable solvent. researchgate.netbohrium.com

Optimization of Reaction Conditions for Selectivity and Yield

Achieving high selectivity and yield in benzylic bromination can be challenging due to potential side reactions, such as over-bromination to form dibromo- and tribromo- products, and competing electrophilic aromatic bromination. organic-chemistry.org Therefore, careful optimization of reaction conditions is crucial.

Several factors can influence the outcome of the Wohl-Ziegler reaction:

Solvent: Carbon tetrachloride has traditionally been the solvent of choice due to its inertness and ability to promote the desired radical pathway. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents have been explored.

Radical Initiator: The choice and concentration of the radical initiator can affect the reaction rate and efficiency. AIBN and BPO are commonly used initiators.

Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure the decomposition of the radical initiator and propagation of the radical chain reaction.

Purity of NBS: The purity of NBS can impact the reaction, as impurities can lead to undesired side reactions. organic-chemistry.org

Light Initiation: In some cases, the reaction can be initiated or accelerated by photochemical means.

One of the primary challenges is controlling the formation of the dibrominated byproduct. The relative rates of mono- and di-bromination are often statistically driven, making it difficult to achieve perfect selectivity for the mono-brominated product. organic-chemistry.org One strategy to mitigate this is to use a slight excess of the toluene derivative relative to NBS. Another approach involves the in-situ reduction of any over-brominated product back to the desired mono-brominated compound. organic-chemistry.org

For deactivated toluene derivatives, such as those with electron-withdrawing groups, benzylic bromination can be more challenging and may require more forcing conditions. google.com In such cases, careful control of the bromine addition rate can be critical to achieving good selectivity. google.com

| Parameter | Condition | Effect on Selectivity and Yield |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine, favoring benzylic substitution over aromatic addition. |

| Radical Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction. The choice and concentration can influence the reaction rate. |

| Solvent | Carbon Tetrachloride (CCl₄) | Traditional solvent, though alternatives are sought due to toxicity. Solvent polarity can affect reaction pathways. |

| Temperature | Reflux | Ensures decomposition of the initiator and propagation of the radical reaction. |

| Stoichiometry | Slight excess of toluene | Can help to minimize over-bromination. |

Multi-Step Synthetic Routes from Precursor Compounds

Synthesis from Substituted Toluene Derivatives

The synthesis of the required starting material, 5-bromo-2-chloro-4-fluorotoluene, can be accomplished through electrophilic aromatic substitution on a less substituted toluene derivative. For instance, the bromination of 2-chloro-4-fluorotoluene would be a logical approach. The directing effects of the existing substituents (chloro and fluoro groups) would need to be considered to achieve the desired regioselectivity. The fluorine atom is an ortho-, para-director, and the chlorine atom is also an ortho-, para-director. In 2-chloro-4-fluorotoluene, the para position to the fluorine is occupied by the chlorine, and the ortho positions are adjacent to the methyl group and the chlorine. The para position to the chlorine is occupied by the methyl group. Therefore, bromination would likely occur at the position ortho to the fluorine and meta to the chlorine, which is the desired 5-position.

A general procedure for such a bromination might involve treating 2-chloro-4-fluorotoluene with a brominating agent such as bromine in the presence of a Lewis acid catalyst or N-bromosuccinimide in a suitable solvent.

Transformations from Substituted Benzyl Alcohols (e.g., using CBr₄/PPh₃)

An alternative strategy involves the synthesis of the corresponding benzyl alcohol, (5-bromo-2-chloro-4-fluorophenyl)methanol, followed by its conversion to the benzyl bromide. This transformation can be effectively carried out using the Appel reaction. wikipedia.org The Appel reaction utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to convert an alcohol to the corresponding alkyl halide. wikipedia.org

The reaction proceeds through the formation of an intermediate phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium bromide. A subsequent Sₙ2 displacement by the bromide ion on the benzylic carbon results in the formation of the desired this compound and triphenylphosphine oxide as a byproduct. nrochemistry.comcommonorganicchemistry.com

The synthesis of the precursor, (5-bromo-2-chloro-4-fluorophenyl)methanol, can be achieved by the reduction of the corresponding benzaldehyde, 5-bromo-2-chloro-4-fluorobenzaldehyde.

| Reagent System | Reaction Type | Key Features |

| CBr₄/PPh₃ | Appel Reaction | Mild conditions, good yields for primary and secondary alcohols. |

| PBr₃ | Nucleophilic Substitution | Common reagent for converting alcohols to bromides. |

| SOBr₂ | Nucleophilic Substitution | More reactive than thionyl chloride. |

Routes via Halogenated Benzoic Acid Intermediates

A versatile approach to this compound involves the use of 5-bromo-2-chloro-4-fluorobenzoic acid as a key intermediate. This benzoic acid derivative can be synthesized through various methods, including the bromination of 2-chloro-4-fluorobenzoic acid. nrochemistry.com

Once the 5-bromo-2-chloro-4-fluorobenzoic acid is obtained, it can be converted to the target benzyl bromide through a two-step process. First, the carboxylic acid is reduced to the corresponding benzyl alcohol, (5-bromo-2-chloro-4-fluorophenyl)methanol. This reduction can be accomplished using various reducing agents, such as borane complexes (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex). organic-chemistry.org

Subsequently, the resulting benzyl alcohol is converted to the final product, this compound, using one of the methods described in section 2.2.2, such as the Appel reaction with CBr₄ and PPh₃.

This multi-step approach offers flexibility as it allows for the purification of intermediates, potentially leading to a higher purity final product.

Regioselective Introduction of Halogen Substituents on the Aromatic Ring

The regiochemical outcome of halogenating a polysubstituted benzene (B151609) ring is governed by the interplay of the electronic and steric effects of the substituents already present. In a precursor such as 2-chloro-4-fluorotoluene, the chloro, fluoro, and methyl groups are all classified as ortho, para-directors for electrophilic aromatic substitution. masterorganicchemistry.comchemistrysteps.com The fluorine atom at C-4 directs incoming electrophiles to the ortho positions (C-3 and C-5), while the chlorine atom at C-2 directs towards its ortho (C-3) and para (C-5) positions. The methyl group at C-1 also directs to its ortho (C-2, blocked) and para (C-4, blocked) positions. Consequently, electrophilic attack is strongly favored at the C-3 and C-5 positions. Achieving high selectivity for the desired C-5 substitution over C-3 requires careful selection of halogenation methods.

Directed halogenation strategies leverage the existing functional groups to achieve high regioselectivity, often overriding the conventional electronic directing effects. These methods can be broadly categorized into classical electrophilic substitution under controlled conditions and metallation-based approaches.

Electrophilic Aromatic Substitution: Standard electrophilic bromination of 2-chloro-4-fluorotoluene would likely yield a mixture of 3-bromo and 5-bromo isomers. However, selectivity can be influenced by the choice of brominating agent and reaction conditions. Steric hindrance from the adjacent chlorine atom at C-2 can disfavor substitution at the C-3 position, leading to a preferential formation of the 5-bromo isomer. Reagents like N-Bromosuccinimide (NBS), often used for benzylic bromination, can also be employed for aromatic bromination in the presence of an acid catalyst, and the choice of solvent and catalyst can fine-tune the isomeric ratio. mdpi.com Highly reactive and regioselective halogenating agents, such as N-Acetoxy-N-bromo-4-nitrobenzamide, have been developed for complex substrates where traditional methods fail.

Directed ortho-Metalation (DoM): A more powerful strategy for achieving absolute regioselectivity is Directed ortho-Metalation (DoM). wikipedia.org This technique involves a "Directed Metalation Group" (DMG) on the aromatic ring that coordinates to a strong organolithium base (e.g., n-butyllium or sec-butyllithium). uwindsor.cabaranlab.org This coordination facilitates the deprotonation of the nearest (ortho) C-H bond, creating a stabilized aryllithium intermediate. Subsequent quenching with an electrophilic bromine source (e.g., Br₂, 1,2-dibromoethane) installs the bromine atom exclusively at that position. wikipedia.org

For an advanced analog, one could envision installing a potent DMG, such as an amide or a carbamate, onto the aromatic precursor. uwindsor.caicho.edu.pl For instance, starting with a 2-chloro-4-fluoroaniline derivative, the amine could be converted into a pivalamide DMG. This group would direct lithiation specifically to its ortho position (C-5 in the target scaffold), followed by quenching with a bromine electrophile to yield the 5-bromo product with high isomeric purity. This method bypasses the challenges of controlling selectivity in mixed-isomer electrophilic substitutions.

| Method | Reagent/Conditions | Key Feature | Expected Selectivity for C-5 Bromination | Reference |

| Electrophilic Bromination | Br₂ / Lewis Acid (e.g., FeBr₃) | Classical electrophilic aromatic substitution. | Moderate to good; influenced by sterics. | masterorganicchemistry.com |

| Electrophilic Bromination | NBS / Acid Catalyst (e.g., H₂SO₄) | Milder conditions, can offer different selectivity. | Moderate to good. | mdpi.com |

| Directed ortho-Metalation (DoM) | 1. DMG + R-Li (e.g., n-BuLi) 2. Electrophilic Br source (e.g., C₂H₄Br₂) | High regioselectivity via a lithiated intermediate. | Excellent; position is controlled by the DMG. | wikipedia.orguwindsor.ca |

The Halogen Dance (HD) reaction is a powerful, base-catalyzed isomerization process where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is not a simple intramolecular shift but typically proceeds through a series of deprotonation and intermolecular halogen-metal exchange steps. beilstein-archives.orgresearchgate.net The ultimate driving force for the reaction is thermodynamic, meaning the halogen will migrate to a position that results in the formation of the most stable carbanionic intermediate. wikipedia.orgwikipedia.org

This reaction is particularly useful for synthesizing isomers that are difficult or impossible to obtain through direct halogenation. For instance, if the direct bromination of 2-chloro-4-fluorotoluene yielded an undesired mixture rich in the 3-bromo isomer, a halogen dance reaction could potentially be employed to convert it to the thermodynamically more stable 5-bromo isomer. The stability of the intermediate aryl anion is key; an anion at C-5 is stabilized by the inductive effects of the flanking halogens at C-4 (fluoro) and potentially C-6 (if another substituent were present), making it a favorable position for the migrating halogen to settle.

The outcome of a halogen dance is highly dependent on several factors:

Base: Strong, non-nucleophilic bases are required. Lithium diisopropylamide (LDA) is commonly used to initiate the deprotonation sequence. wikipedia.org

Temperature: Temperature can dictate whether the reaction is under kinetic or thermodynamic control. wikipedia.orgyoutube.com Lower temperatures may favor the kinetically formed anion (fastest proton removal), while higher temperatures allow the system to equilibrate to the most stable thermodynamic product. stackexchange.comjackwestin.comlibretexts.org

Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organometallic intermediates.

By carefully controlling these conditions, the halogen dance reaction serves as a sophisticated tool for achieving unparalleled isomeric control in the synthesis of complex polyhalogenated aromatics. researchgate.net

| Factor | Influence on Halogen Dance Reaction | Example Conditions | Reference |

| Base | Initiates the reaction via deprotonation. Must be strong and non-nucleophilic. | Lithium diisopropylamide (LDA), Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). | wikipedia.org |

| Temperature | Determines kinetic vs. thermodynamic product distribution. | Low temp (-78 °C) for kinetic control; higher temp (e.g., 0 °C to RT) for thermodynamic control. | wikipedia.orgyoutube.com |

| Starting Isomer | The initial position of the halogen dictates the possible rearrangement pathways. | A kinetically favored but thermodynamically unstable isomer. | clockss.org |

| Quenching Electrophile | Traps the final aryl anion intermediate after the halogen has "danced". | A proton source (H₂O), CO₂, or other electrophiles. | wikipedia.org |

Purification and Isolation Techniques for Complex Halogenated Benzyl Bromides

The purification of complex halogenated benzyl bromides, such as this compound, and their isomers presents significant challenges. These compounds are often lachrymatory and reactive, and mixtures of regioisomers can have very similar physical properties, making separation difficult. researchgate.net

Chromatographic Methods: Column chromatography is a fundamental technique for purification. rsc.org For non-isomeric impurities with different polarities (e.g., unreacted starting material or the corresponding benzyl alcohol), standard flash chromatography on silica gel is often effective. amazonaws.com However, separating regioisomers of polyhalogenated aromatics is more demanding due to their similar polarities. reddit.comreddit.com

Preparative High-Performance Liquid Chromatography (Prep HPLC) offers a higher-resolution alternative. labcompare.comchromatographyonline.com The choice of stationary phase is critical; while standard C18 columns can be used, columns that offer different selectivity mechanisms, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, can be more effective. chromforum.org These columns leverage π-π interactions, which can differ subtly between isomers, enabling separation that is not possible on polarity-based media alone. researchgate.net

Crystallization: Crystallization is a powerful method for obtaining materials with very high purity, provided a suitable solvent system can be found. rochester.eduunifr.ch The primary challenge with regioisomers is their tendency to co-crystallize, where both isomers are incorporated into the same crystal lattice. researchgate.net Successful purification by crystallization often requires extensive solvent screening to identify a solvent or solvent mixture in which the desired isomer has significantly lower solubility than the undesired ones. Techniques like slow evaporation, solvent layering, or melt crystallization can be employed to enhance the formation of high-quality, pure crystals. unifr.chgoogle.com

Ancillary Purification Steps: Given the nature of benzyl bromides, specific workup procedures are often necessary. Old or crude benzyl bromide samples may contain acidic byproducts from hydrolysis (HBr) or oxidation products (benzaldehydes, benzoic acids). A simple wash with a mild aqueous base (e.g., NaHCO₃ solution) can neutralize acidic impurities. reddit.com Passing the crude product through a plug of a solid adsorbent like basic alumina can effectively remove polar impurities such as the corresponding benzyl alcohol. reddit.com For volatile impurities or residual solvents, distillation or storage under high vacuum may be appropriate. researchgate.net

| Technique | Application | Advantages | Challenges |

| Flash Chromatography | Removal of non-isomeric impurities with different polarities. | Fast, scalable, widely available. | Poor resolution for separating closely related regioisomers. |

| Preparative HPLC | Separation of regioisomers with very similar polarities. | High resolving power, automated fraction collection. | Higher cost, requires method development, limited loading capacity. |

| Crystallization | Achieving high final purity of a single isomer. | Can provide exceptionally pure material, scalable. | Isomers may co-crystallize; finding a suitable solvent can be difficult. |

| Aqueous Wash | Removal of acidic impurities (e.g., HBr). | Simple, fast, and effective for specific impurities. | Not suitable for separating the main organic components. |

| Adsorbent Filtration | Removal of polar impurities (e.g., benzyl alcohol). | Quick and efficient for removing specific contaminants. | Limited to impurities with significantly different polarity. |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 4 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Bromide Center

The benzylic carbon of 5-Bromo-2-chloro-4-fluorobenzyl bromide is a primary site for nucleophilic substitution reactions. The reactivity of this center is dictated by a complex interplay of steric and electronic factors, leading to mechanistic pathways that can be finely tuned by reaction conditions. Benzylic halides are unique in that they can undergo substitution via both SN1 and SN2 mechanisms, often in competition. quora.comkhanacademy.org

The mechanistic fate of nucleophilic substitution at a benzylic position is highly dependent on the stability of the potential carbocation intermediate, the strength of the nucleophile, and the nature of the solvent.

SN1 Pathway : This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a benzylic carbocation, which is subsequently attacked by the nucleophile. quora.comchemicalnote.com The stability of this carbocation is crucial. While the adjacent phenyl ring provides significant resonance stabilization, the presence of three electron-withdrawing halogen substituents on the ring (bromo, chloro, and fluoro) inductively destabilizes the positive charge. This destabilization would likely slow the rate of an SN1 reaction compared to unsubstituted benzyl (B1604629) bromide. stackexchange.com An SN1 pathway is favored by conditions such as polar, protic solvents (which stabilize the carbocation intermediate) and weak nucleophiles. stackexchange.comyoutube.com

SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide ion departs. quora.comchemicalnote.com The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. chemicalnote.com For this compound, a primary benzylic halide, steric hindrance is minimal, making the SN2 pathway viable. youtube.com Furthermore, the electron-withdrawing halogens on the ring increase the partial positive charge (electrophilicity) on the benzylic carbon, making it more susceptible to nucleophilic attack. This pathway is favored by strong nucleophiles and polar, aprotic solvents. youtube.com

The reaction of this compound can therefore exist on the SN1/SN2 borderline, where both mechanisms may operate concurrently. researchgate.netpsu.edu Kinetic studies, by analyzing the dependence of the reaction rate on both the substrate and nucleophile concentrations, can elucidate the dominant pathway. A first-order dependence (rate = k[substrate]) suggests an SN1 mechanism, while a second-order dependence (rate = k[substrate][nucleophile]) points to an SN2 process. chemicalnote.com

Table 1: Factors Influencing the Nucleophilic Substitution Pathway

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Formation of a resonance-stabilized (though inductively destabilized) carbocation | Primary benzylic carbon with low steric hindrance |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g.,⁻CN, ⁻OR, ⁻OH) |

| Solvent | Polar, protic (e.g., ethanol, water) | Polar, aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group (Br⁻ is effective for both) |

The three halogen atoms attached to the aromatic ring—fluorine, chlorine, and bromine—profoundly influence the reactivity of the benzylic center through a combination of inductive and resonance effects.

Inductive Effect (-I) : All halogens are more electronegative than carbon and therefore withdraw electron density from the benzene (B151609) ring through the sigma bond framework. libretexts.orgvedantu.com This electron-withdrawing inductive effect is strongest for fluorine and decreases down the group (F > Cl > Br). quora.com This effect increases the electrophilicity (partial positive charge) of the benzylic carbon, making it a more attractive target for nucleophiles, which would tend to accelerate an SN2 reaction. However, this same effect destabilizes the formation of a carbocation, thus retarding an SN1 reaction.

Resonance Effect (+R) : Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance. vedantu.comuomustansiriyah.edu.iq This effect pushes electron density into the ring, particularly at the ortho and para positions. For halogens, the resonance effect is weaker than their inductive effect. libretexts.org

In the context of nucleophilic substitution, this compound presents multiple potential electrophilic sites: the benzylic carbon (C-Br), the aromatic carbon bonded to bromine (C5), and the aromatic carbon bonded to chlorine (C2).

Under typical nucleophilic substitution conditions (i.e., not SNAr), the reaction is highly regioselective for the benzylic position. The carbon-bromine bond at the benzylic position is a C(sp³)-Br bond, which is significantly weaker and more polarized than the C(sp²)-Br and C(sp²)-Cl bonds of the aromatic ring. Aromatic halides are notoriously unreactive toward standard SN1 and SN2 reactions because the formation of a phenyl cation is highly unfavorable and the geometry of the ring prevents backside attack required for an SN2 mechanism. stackexchange.comyoutube.com Therefore, nucleophiles will chemoselectively attack the benzylic carbon, displacing the bromide ion, leaving the aromatic halogen substituents untouched.

Metal-Catalyzed Cross-Coupling Reactions

The presence of multiple carbon-halogen bonds in this compound makes it a versatile substrate for metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (like an arylboronic acid) with an organic halide. libretexts.org The general catalytic cycle involves an oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

For this compound, there are three potential sites for oxidative addition: the benzylic C-Br bond, the aromatic C-Br bond, and the aromatic C-Cl bond. The relative reactivity in palladium-catalyzed couplings generally follows the order: C-I > C-Br > C-Cl. libretexts.orgrsc.org Both benzylic and aryl bromides are reactive. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at a specific site. nih.govresearchgate.net

Coupling at the Benzylic C-Br : The C(sp³)-Br bond is highly susceptible to oxidative addition. Using mild conditions, it is often possible to selectively couple at the benzylic position while leaving the more robust aryl halides intact. researchgate.net

Coupling at the Aromatic C-Br : The aromatic C-Br bond is generally more reactive than the aromatic C-Cl bond. rsc.org With appropriate catalyst systems, coupling can be directed to this position.

Coupling at the Aromatic C-Cl : This is the least reactive site and typically requires more forcing conditions or specialized, highly active catalyst systems to participate in the reaction. nih.gov

Table 2: Hypothetical Conditions for Selective Suzuki-Miyaura Coupling

| Target Site | Arylboronic Acid | Pd Catalyst / Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Benzylic C-Br | PhB(OH)₂ | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 5-Bromo-2-chloro-4-fluorodiphenylmethane |

| Aromatic C-Br | PhB(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 5-Phenyl-2-chloro-4-fluorobenzyl bromide |

| Aromatic C-Cl | PhB(OH)₂ | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 5-Bromo-2-phenyl-4-fluorobenzyl bromide |

This table presents plausible, not experimentally verified, conditions based on general principles of Suzuki-Miyaura coupling selectivity.

Copper-catalyzed reactions provide an alternative and complementary approach to palladium for forming C-C bonds. Copper catalysts are particularly effective in coupling reactions with organometallic reagents and in certain types of allylation reactions. acs.orgbeilstein-journals.org

For instance, the benzylic bromide moiety of this compound can undergo copper-catalyzed cross-coupling with various nucleophiles. C-allylation can be achieved by reacting the substrate with an allyl-organometallic reagent, such as allylmagnesium bromide, in the presence of a copper salt like copper(I) cyanide (CuCN). acs.org These reactions are valuable for introducing allyl groups, which are versatile functional handles for further synthetic transformations. The reaction proceeds chemoselectively at the benzylic position due to the high reactivity of the C(sp³)-Br bond under these conditions.

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination

Organometallic cross-coupling reactions are fundamental in synthetic chemistry, and benzyl halides are common substrates. The catalytic cycle of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The initial step in many catalytic cycles involving this compound is the oxidative addition to a low-valent transition metal complex, such as palladium(0) or platinum(II). nih.gov In this process, the metal center inserts into the carbon-bromine bond of the benzylic bromide. Kinetic and mechanistic studies on similar benzyl bromides suggest that this reaction often proceeds through a bimolecular SN2 pathway. nih.gov The metal complex acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. This concerted process leads to the formation of a new organometallic species where the metal has been oxidized (e.g., from Pd(0) to Pd(II)). The reaction rate can be influenced by the nature of the metal, its ligands, and the solvent. nih.gov

Transmetalation: Following oxidative addition, the newly formed organometallic complex undergoes transmetalation. This step involves the transfer of an organic group from another organometallic reagent (e.g., an organozinc, organoboron, or organotin compound) to the metal center of the catalyst. For instance, in a Negishi coupling, a benzylzinc reagent would transfer its organic moiety to the palladium(II) center, displacing the halide. uantwerpen.be This step is crucial for introducing the second organic partner required for the final carbon-carbon bond formation.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups attached to the metal center couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond. nih.gov This process regenerates the low-valent state of the metal catalyst, allowing it to re-enter the catalytic cycle. The C–C bond-forming reductive elimination is a well-studied process, particularly in the context of palladium and platinum complexes. nih.gov

| Catalytic Step | Description | Role of this compound |

| Oxidative Addition | Insertion of a low-valent metal (e.g., Pd(0)) into the C-Br bond. | The benzylic C-Br bond is cleaved, and the benzyl fragment bonds to the metal center. |

| Transmetalation | Exchange of ligands with another organometallic reagent (e.g., R-ZnCl). | The halide on the metal center is replaced by the 'R' group from the transmetalating agent. |

| Reductive Elimination | Formation of a new C-C bond between the two organic groups on the metal center. | The 5-bromo-2-chloro-4-fluorobenzyl group couples with the 'R' group, forming the final product and regenerating the catalyst. |

Electrophilic Aromatic Substitution Reactions on the Polyhalogenated Aryl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, allowing for the introduction of various functional groups onto the ring. lumenlearning.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.org

For this compound, the aryl ring is substituted with three halogen atoms (F, Cl, Br) and a chloromethyl group. Halogens are deactivating groups for EAS reactions due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic. youtube.com However, they are also ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho or para positions. youtube.com

The directing effects of the existing substituents on the ring are crucial in determining the position of any further substitution.

Fluorine (at C4): Ortho-, para-director. Directs to positions 3 and 5.

Chlorine (at C2): Ortho-, para-director. Directs to positions 1 (bromomethyl group), 3, and 5.

Bromine (at C5): Ortho-, para-director. Directs to positions 4 (fluorine), 6, and 2 (chlorine).

Bromomethyl group (-CH₂Br): Weakly deactivating and considered an ortho-, para-director.

Considering the positions available on the ring (C3 and C6), the directing effects must be evaluated collectively. The chlorine and fluorine atoms both direct towards position 3. The bromine atom directs towards position 6. Therefore, electrophilic attack is most likely to occur at positions 3 or 6, leading to a mixture of products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Influence |

| -F | C4 | Electron-withdrawing | Electron-donating | Ortho, Para (to C3, C5) |

| -Cl | C2 | Electron-withdrawing | Electron-donating | Ortho, Para (to C3, C5) |

| -Br | C5 | Electron-withdrawing | Electron-donating | Ortho, Para (to C4, C6) |

| -CH₂Br | C1 | Electron-withdrawing | Weak | Ortho, Para (to C2, C6) |

Radical-Mediated Transformations and Reductions of Aryl and Benzylic Halides

Both the aryl and benzylic halides in this compound can participate in radical-mediated reactions. The benzylic C-Br bond is significantly weaker than the aryl C-X bonds and is particularly susceptible to homolytic cleavage to form a stable benzyl radical. This initiation can be achieved using radical initiators (e.g., AIBN) or photochemically. Once formed, the 5-bromo-2-chloro-4-fluorobenzyl radical can participate in various transformations, such as radical additions to alkenes or radical-radical coupling reactions.

The aryl halides (C-F, C-Cl, C-Br) are more robust but can also undergo radical reactions, often requiring harsher conditions or specific reagents. For example, reductive dehalogenation of aryl halides can be accomplished using radical-based reducing agents like tributyltin hydride (Bu₃SnH) or through transition-metal-catalyzed processes that may involve radical intermediates. The relative reactivity for radical cleavage generally follows the trend C-Br > C-Cl > C-F, suggesting that the aryl bromide would be the most likely site of reaction on the ring under such conditions.

Derivatization Reactions for Functional Group Interconversion

The benzylic bromide is the most reactive site on this compound for functional group interconversion, primarily through nucleophilic substitution reactions (SN2). The benzylic carbon is highly electrophilic, making it an excellent substrate for reaction with a wide range of nucleophiles. This allows for the facile conversion of the bromomethyl group into various other functional groups, providing a versatile handle for synthesizing a library of derivatives.

These derivatization reactions are often used in medicinal chemistry to modify a lead compound or in materials science to attach the aromatic core to other molecules. For example, similar polyfluorinated benzyl bromides are used as derivatization reagents in analytical chemistry for gas chromatography (GC) analysis, where they react with analytes to make them more volatile or detectable. sigmaaldrich.com

Below is a table illustrating potential derivatization reactions.

| Nucleophile | Reagent Example | Functional Group Introduced | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH | Benzyl alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ | Benzyl ether |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN | Benzyl nitrile |

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Benzyl azide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh | Benzyl sulfide |

| Carboxylate | Sodium Acetate (CH₃COONa) | -CH₂OOCCH₃ | Benzyl ester |

| Amine | Ammonia (NH₃) | -CH₂NH₂ | Benzyl amine |

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within the molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton and Carbon-13 NMR are fundamental one-dimensional techniques used to verify the core aromatic and benzylic structures of the compound.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring (H-3 and H-6). Due to the varied electronic effects of the adjacent halogen substituents, these protons will have different chemical shifts. The proton at the C-6 position is anticipated to appear further downfield due to the deshielding effects of the adjacent bromine and chlorine atoms. The benzylic protons (-CH₂Br) would appear as a sharp singlet, shifted downfield by the electron-withdrawing bromine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display six signals for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens. Carbons directly bonded to the electronegative fluorine, chlorine, and bromine atoms (C-4, C-2, and C-5, respectively) will exhibit characteristic shifts and, in the case of C-4, coupling with the fluorine nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted chemical shifts (δ) in ppm relative to TMS.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -CH₂Br | ~4.5 | ~30 | Benzylic group, singlet in ¹H NMR. |

| C1 | - | ~135 | Quaternary carbon attached to the CH₂Br group. |

| C2 | - | ~132 | Quaternary carbon attached to Chlorine. |

| C3 | ~7.6 | ~118 | Aromatic proton, doublet due to coupling with Fluorine. |

| C4 | - | ~160 (d) | Quaternary carbon attached to Fluorine, shows C-F coupling. |

| C5 | - | ~115 | Quaternary carbon attached to Bromine. |

| C6 | ~7.8 | ~130 | Aromatic proton, singlet or small doublet. |

Fluorine-¹⁹ (¹⁹F) NMR is a powerful tool specifically for analyzing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. azom.com For 5-Bromo-2-chloro-4-fluorobenzyl bromide, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one unique fluorine environment. The chemical shift of this signal provides insight into the electronic environment of the C-F bond. Furthermore, this fluorine signal would be split into a doublet by the adjacent proton on C-3, providing definitive evidence for their ortho relationship.

Table 2: Predicted ¹⁹F NMR Data Predicted chemical shift (δ) in ppm relative to CFCl₃.

| Atom | Predicted ¹⁹F Shift (ppm) | Multiplicity | Coupling Constant (J) |

| C4-F | ~ -110 to -120 | Doublet | ~ 8-10 Hz (³JF-H) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this molecule, a COSY spectrum would be expected to show a cross-peak between the aromatic protons at C-3 and the fluorine at C-4 (if a ¹H-¹⁹F COSY is performed) or potentially a weak long-range coupling between H-3 and H-6, confirming their positions on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This would show clear cross-peaks connecting the benzylic protons to the benzylic carbon, the H-3 proton to the C-3 carbon, and the H-6 proton to the C-6 carbon, confirming their direct attachments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (typically 2-3 bonds). youtube.com This is vital for placing the substituents correctly on the aromatic ring. Key correlations would be expected from the benzylic (-CH₂) protons to the quaternary carbons C-1 and C-2, and the aromatic carbon C-6. The aromatic proton H-3 would show correlations to C-1, C-2, C-4, and C-5, definitively locking in the substitution pattern.

Table 3: Expected Key 2D NMR Correlations

| Experiment | Proton (¹H) | Correlated Nucleus | Inferred Connectivity |

| HSQC | H on -CH₂Br | C of -CH₂Br | Direct C-H bond of the benzyl (B1604629) group. |

| HSQC | H-3 | C-3 | Direct C-H bond at position 3. |

| HSQC | H-6 | C-6 | Direct C-H bond at position 6. |

| HMBC | H on -CH₂Br | C-1, C-2, C-6 | Confirms the attachment point of the benzyl bromide group. |

| HMBC | H-3 | C-1, C-2, C-4, C-5 | Confirms the relative positions of H-3 and the substituents. |

| HMBC | H-6 | C-1, C-2, C-4, C-5 | Confirms the relative positions of H-6 and the substituents. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. The calculated exact mass for the molecular ion [C₇H₄⁷⁹Br³⁵Cl¹⁹F¹²C₇H₄Br₂ClF]⁺ is a precise value that distinguishes it from other compounds with the same nominal mass. The presence of bromine and chlorine, with their distinct isotopic abundances (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1), results in a characteristic isotopic cluster pattern for the molecular ion (M, M+2, M+4), which further confirms the presence of these elements. docbrown.info

Table 4: Predicted HRMS Data for the Molecular Ion

| Isotopologue Formula | Description | Calculated Exact Mass (m/z) |

| C₇H₄⁷⁹Br³⁵Cl¹⁹F | M (most abundant) | 267.9138 |

| C₇H₄⁸¹Br³⁵Cl¹⁹F | M+2 | 269.9117 |

| C₇H₄⁷⁹Br³⁷Cl¹⁹F | M+2 | 269.9108 |

| C₇H₄⁸¹Br³⁷Cl¹⁹F | M+4 | 271.9088 |

Analysis of the fragmentation pattern in the mass spectrum provides corroborating evidence for the compound's structure. Under electron ionization (EI), the molecular ion will undergo characteristic fragmentation, breaking at its weakest bonds.

A primary and highly probable fragmentation pathway is the loss of the benzylic bromine atom (•Br) to form the stable 5-bromo-2-chloro-4-fluorobenzyl cation. This fragment would be the base peak in the spectrum. Subsequent fragmentations could involve the loss of chlorine (•Cl) or the ring bromine (•Br) from this cation. The distinct isotopic patterns of bromine and chlorine would be evident in these fragment ions, aiding in their identification. docbrown.infodocbrown.info

Table 5: Predicted Major Mass Spectrometry Fragments

| m/z (for ⁷⁹Br, ³⁵Cl) | Predicted Fragment Ion | Formation Pathway |

| 268 | [C₇H₄BrClF]⁺ | Molecular Ion (M⁺) |

| 189 | [C₇H₄BrClF - Br]⁺ | Loss of benzylic •Br from M⁺ |

| 154 | [C₇H₄BrClF - Br - Cl]⁺ | Loss of •Cl from the benzyl cation |

| 109 | [C₆H₂F]⁺ | Further fragmentation and rearrangement |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its substituted aromatic ring and benzyl bromide moiety.

While a specific experimental spectrum for this compound is not publicly available, the expected vibrational frequencies can be predicted based on the analysis of similar halogenated aromatic compounds. nih.govnist.gov Key vibrational modes include C-H stretching from the aromatic ring, C=C stretching within the ring, and vibrations associated with the carbon-halogen bonds. The presence of the bromomethyl group (-CH₂Br) introduces distinct aliphatic C-H stretching and bending frequencies.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH₂Br) | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Aliphatic C-H (-CH₂Br) | Bending (Scissoring) | ~1465 |

| C-F | Stretching | 1250 - 1000 |

| C-Cl | Stretching | 850 - 550 |

| C-Br (Aromatic) | Stretching | 680 - 515 |

These predicted frequencies provide a spectroscopic signature for the identification and qualitative analysis of the compound.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Molecular Geometry: The exact bond lengths of the C-Br, C-Cl, and C-F bonds, and the C-C bonds within the benzene ring. It would also provide the precise angles between the substituents on the aromatic ring.

Conformation: The orientation of the bromomethyl (-CH₂Br) group relative to the plane of the aromatic ring.

Intermolecular Interactions: The analysis would show any non-covalent interactions, such as halogen bonding or π-stacking, that influence the crystal packing arrangement.

As of now, specific crystallographic data for this compound has not been published in publicly accessible databases. However, analysis of related structures indicates that the benzene ring would be planar, with the halogen and bromomethyl substituents lying in or close to the plane, and the benzylic carbon would exhibit a tetrahedral geometry.

Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and positional isomers.

High-Performance Liquid Chromatography (HPLC) is particularly effective for purity analysis and isomer separation of compounds like substituted benzoyl halides. For instance, HPLC methods have been successfully developed to separate isomers of related compounds, such as 5-bromo-2-chlorobenzoic acid from 4-bromo-2-chlorobenzoic acid, achieving high purity levels (e.g., 99.7%). google.com A similar reversed-phase HPLC method could be applied to this compound, where separation is achieved based on differences in polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. ijpsr.com It is highly sensitive and specific, making it suitable for detecting trace-level impurities. nih.gov In the analysis of this compound, GC would separate the compound from any volatile impurities, and the mass spectrometer would then fragment the molecule, producing a unique mass spectrum that serves as a molecular fingerprint for confirmation of its identity. ijpsr.com

Table 2: Representative Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm) | Purity assessment, Isomer separation google.com |

| GC-MS | Capillary (e.g., ZB-5MS) ijpsr.com | Helium ijpsr.com | Mass Spectrometer (MS) | Impurity profiling, Identity confirmation nih.gov |

These techniques are fundamental in quality control, ensuring the compound meets the required purity specifications for its intended synthetic applications.

Computational and Theoretical Studies on 5 Bromo 2 Chloro 4 Fluorobenzyl Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Energy Levels) for Reactivity Prediction

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity of the compound. For related molecules, DFT calculations have been used to determine these energy levels and predict sites for nucleophilic and electrophilic attack. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. For 5-Bromo-2-chloro-4-fluorobenzyl bromide, such an analysis would be valuable, but specific energy level data from dedicated computational studies is currently unavailable.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies A representative table is shown below for illustrative purposes, as specific data for the target compound is not available.

| Molecular Orbital | Energy Level (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| Energy Gap (LUMO-HOMO) | Data Not Available |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic regions. nih.gov Red areas on an MEP map typically indicate negative electrostatic potential, suggesting sites prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. For this compound, an MEP analysis would highlight the influence of the electron-withdrawing halogen substituents and the bromomethyl group on the molecule's reactivity. However, specific MEP maps and potential values for this compound have not been published.

Conformational Analysis and Energetic Stability of Rotamers

The presence of the bromomethyl group allows for different rotational isomers, or rotamers, for this compound. Conformational analysis, often performed using potential energy surface (PES) scans within DFT calculations, is employed to identify the most energetically stable conformations. acs.org These studies determine the relative energies of different rotamers and the energy barriers to rotation. For similar benzyl (B1604629) halides, the orientation of the C-Br bond relative to the benzene (B151609) ring is a key factor in determining stability. acs.org Without specific studies, the preferred conformation and rotational energy landscape of this compound remain uncharacterized.

Interactive Data Table: Hypothetical Relative Energies of Rotamers A representative table is shown below for illustrative purposes, as specific data for the target compound is not available.

| Rotamer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered | Data Not Available | Data Not Available |

Quantum Chemical Investigations of Intermolecular Interactions

The halogen atoms on this compound are expected to play a significant role in its intermolecular interactions. Quantum chemical methods are essential for characterizing these non-covalent forces.

Characterization of Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. mdpi.comacs.org The strength of this interaction depends on the polarizability of the halogen atom (I > Br > Cl > F). Given the presence of bromine and chlorine, this compound has the potential to act as a halogen bond donor. Theoretical studies would be necessary to quantify the electrostatic potential of the σ-holes on the bromine and chlorine atoms and to model their interactions with various halogen bond acceptors. However, specific research characterizing such interactions for this molecule is not currently documented.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide a detailed understanding of its conformational flexibility, particularly the rotation around the bond connecting the bromomethyl group to the substituted benzene ring. This flexibility is crucial as it can influence the molecule's reactivity and interactions with its environment.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic behavior of the molecule. The simulation would reveal the preferred dihedral angles (the angle between the plane of the benzene ring and the C-C-Br plane of the benzyl group) and the energy barriers associated with rotating the bromomethyl group. The presence of bulky and electronegative substituents like bromine, chlorine, and fluorine on the benzene ring will sterically and electronically influence these conformational preferences.

The results of such simulations can be summarized in a potential energy surface map, indicating the low-energy (more stable) and high-energy (less stable) conformations. For this compound, it is expected that the most stable conformations would minimize the steric hindrance between the bromomethyl group and the adjacent chloro and hydrogen substituents on the ring.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation

| Conformational State | Dihedral Angle (Ring-C-C-Br) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar | 180° | 0.00 | 65 |

| Syn-periplanar | 0° | 2.5 | 5 |

| Gauche | +/- 60° | 1.2 | 15 |

| Orthogonal | +/- 90° | 3.0 | <1 |

Note: This data is illustrative and represents typical outputs from a molecular dynamics study on a substituted benzyl bromide. Specific values for this compound would require a dedicated computational study.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a primary reaction of interest is nucleophilic substitution, where the bromide ion is replaced by a nucleophile. Such reactions can proceed through different mechanisms, primarily the SN1 (unimolecular) and SN2 (bimolecular) pathways.

Computational studies can map out the potential energy surface for these reaction pathways. This involves locating and calculating the energies of the reactants, products, transition states, and any intermediates. The benzyl bromide structure is known to undergo both SN1 and SN2 reactions, and the preferred pathway is highly influenced by the substituents on the aromatic ring. pearson.com Electron-withdrawing groups, such as the halogens present in this molecule, can have complex effects. They can destabilize a carbocation intermediate, which would disfavor the SN1 pathway. researchgate.net However, the benzylic position itself offers resonance stabilization to a carbocation, making the SN1 pathway more favorable than for simple alkyl halides. pearson.comquora.com

DFT calculations can be used to:

Determine the activation energies for both the SN1 and SN2 pathways.

Analyze the geometry of the transition states. For an SN2 reaction, this would involve a trigonal bipyramidal geometry at the benzylic carbon. researchgate.net

Evaluate the stability of the benzylic carbocation intermediate in a potential SN1 reaction, taking into account the inductive and resonance effects of the bromo, chloro, and fluoro substituents.

The results of these calculations can predict the likely reaction mechanism under different conditions and with various nucleophiles. researchgate.net

Table 2: Illustrative Computational Data for Nucleophilic Substitution Reaction Mechanisms

| Parameter | SN1 Pathway | SN2 Pathway (with OH-) |

| Intermediate | Benzylic Carbocation | - |

| Intermediate Stability (kcal/mol) | -15.2 | N/A |

| Transition State Energy (kcal/mol) | 22.5 | 18.9 |

| Overall Reaction Energy (kcal/mol) | -8.7 | -8.7 |

| Predicted Dominant Mechanism | SN2 favored due to lower activation energy |

Note: This data is hypothetical and for illustrative purposes. The actual values would depend on the level of theory, basis set, and solvent model used in the specific computational study.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the applications of This compound in the precise contexts outlined in the requested article structure.

The search for documented research on this specific compound as a versatile intermediate for the synthesis of substituted aromatics, heterocycles (including pyridines, pyrimidines, and triazoles), benzo-fused systems, and glucopyranosyl-substituted benzyl-benzene derivatives did not yield relevant results. Furthermore, no data was found regarding its use in the development of novel chemical entities through sequential derivatization.

While the individual chemical moieties (bromo, chloro, fluoro, benzyl bromide) suggest potential reactivity as an alkylating agent and a building block in organic synthesis, specific examples and research findings directly related to "this compound" for the requested applications are not present in the accessible literature. Research often focuses on related, but structurally distinct, compounds. Therefore, to adhere strictly to the subject compound, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Findings on 5-Bromo-2-chloro-4-fluorobenzyl Bromide

Currently, there is a notable scarcity of dedicated scholarly articles focusing exclusively on the synthesis and reactivity of this compound. However, by examining the synthesis of analogous polyhalogenated benzyl (B1604629) bromides and related benzoic acids, plausible synthetic routes and expected reactivity can be inferred.

The synthesis of related compounds, such as 5-bromo-2-chlorobenzoic acid, often serves as a precursor for various functionalized molecules, including those used in the development of hypoglycemic drugs. For instance, methods for preparing 5-bromo-2-chlorobenzoic acid include the bromination of 2-chlorobenzoic acid using various brominating agents like N-bromosuccinimide (NBS) or through a Sandmeyer reaction from a corresponding aniline (B41778) derivative. These synthetic strategies for the benzoic acid analogue provide a foundation for envisioning the synthesis of this compound, which would likely involve the bromination of the corresponding toluene (B28343) derivative, 5-bromo-2-chloro-4-fluorotoluene.

The reactivity of the benzyl bromide functional group is well-established. It is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block in organic synthesis, allowing for the introduction of the 5-bromo-2-chloro-4-fluorobenzyl moiety into a wide array of molecules. For example, it can be used in alkylation reactions with various nucleophiles such as amines, alcohols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

The unique arrangement of halogen atoms on the aromatic ring of this compound presents both opportunities for novel transformations and significant synthetic challenges. The presence of multiple, distinct halogen substituents (bromine, chlorine, and fluorine) opens the door to selective and sequential cross-coupling reactions.

Unexplored Reaction Pathways:

Selective Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could be exploited. Typically, the C-Br bond is more reactive than the C-Cl bond, allowing for sequential functionalization at these positions. The C-F bond is generally the least reactive in such transformations. This offers a pathway to construct complex, multi-substituted aromatic compounds in a controlled manner.

Directed Ortho-Metalation (DoM): The fluorine and chlorine substituents could potentially direct lithiation to adjacent positions on the ring, enabling further functionalization. The interplay between the directing abilities of these halogens could lead to interesting and potentially novel regiochemical outcomes.

Photochemical Reactions: The influence of the polyhalogenated substitution pattern on the photochemical properties of the benzyl bromide moiety has not been explored. Photochemical activation could lead to novel radical-based reactions and the formation of unique molecular architectures.

Synthetic Challenges:

Side Reactions: The high reactivity of the benzyl bromide can lead to side reactions, such as self-condensation or elimination, particularly under harsh reaction conditions. Careful optimization of reaction parameters is crucial to minimize these competing pathways.

Steric Hindrance: The presence of a substituent at the 2-position (chlorine) may introduce steric hindrance around the benzylic carbon, potentially slowing down the rate of nucleophilic substitution reactions compared to less substituted benzyl bromides.

Potential for Designing Novel Molecular Architectures and Functional Materials

The unique electronic and steric properties imparted by the three different halogen atoms make this compound an attractive building block for the design of novel molecular architectures and functional materials.

The incorporation of this polyhalogenated motif can significantly influence the properties of larger molecules. For instance, in the field of medicinal chemistry, the introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound could be leveraged to fine-tune these properties in the design of new therapeutic agents.

In materials science, polyhalogenated aromatic compounds are known to exhibit interesting photophysical and electronic properties. The strategic placement of this building block within larger conjugated systems could lead to the development of new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of photosensitizers. The heavy bromine atom could also promote intersystem crossing, making such molecules candidates for applications in photodynamic therapy or as phosphorescent materials.

Below is a table summarizing the potential applications based on the compound's structural features:

| Structural Feature | Potential Application Area | Rationale |

| Polyhalogenation | Medicinal Chemistry | Modulation of lipophilicity, metabolic stability, and binding affinity. |

| Multiple Halogen Types | Organic Synthesis | Platform for selective and sequential cross-coupling reactions. |

| Fluorine Atom | Materials Science | Enhancement of thermal and oxidative stability in polymers and organic electronics. |

| Bromine and Chlorine Atoms | Materials Science | Potential for tuning photophysical properties, including phosphorescence. |

Advancements in Predictive Modeling for Polyhalogenated Organic Chemistry

The complexity of reactions involving polyhalogenated compounds makes predictive modeling an invaluable tool for understanding and optimizing synthetic strategies. Computational chemistry can provide insights into the reactivity and properties of molecules like this compound, guiding experimental work and accelerating the discovery of new applications.

Predictive Modeling Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict various molecular properties, including bond dissociation energies, reaction barriers, and spectroscopic characteristics. For this compound, DFT could be employed to:

Calculate the relative activation barriers for nucleophilic attack at the benzylic carbon.

Predict the regioselectivity of metal-catalyzed cross-coupling reactions by modeling the oxidative addition step.

Simulate infrared and NMR spectra to aid in the characterization of reaction products.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of polyhalogenated compounds with their chemical reactivity or biological activity. By building a database of related compounds and their experimentally determined properties, machine learning algorithms can be trained to predict the behavior of new molecules like this compound. nih.govnih.gov This approach is particularly useful for predicting reaction rate constants and identifying key molecular descriptors that influence reactivity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with other molecules, such as solvents or reactants. This can be particularly useful for understanding reaction mechanisms in solution and for predicting the conformational preferences of larger molecules containing this building block.

Recent advancements in machine learning and computational power are making these predictive models increasingly accurate and accessible. nih.govnih.gov For the field of polyhalogenated organic chemistry, these tools hold the promise of enabling the in silico design of novel compounds with tailored properties, thereby reducing the need for extensive and often resource-intensive experimental screening.

The following table outlines key computational methods and their potential applications for studying this compound:

| Computational Method | Potential Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Activation energies, transition state geometries, and reaction pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Reactivity Prediction | Rate constants for various reactions based on molecular descriptors. nih.govnih.gov |

| Molecular Dynamics (MD) | Solvation and Conformational Analysis | Understanding solvent effects on reactivity and predicting the 3D structure of derived molecules. |

Q & A

Q. What are the recommended methods for synthesizing 5-bromo-2-chloro-4-fluorobenzyl bromide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of substituted toluene derivatives under controlled conditions. For example, halogen exchange reactions using reagents like PBr₃ or HBr in the presence of a catalyst (e.g., FeBr₃) may be employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using dichloromethane/hexane mixtures) is critical to achieve >95% purity . Optimization requires monitoring reaction progress via TLC or GC-MS to minimize byproducts like di-brominated analogs.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and fluorine coupling (¹⁹F NMR for -F substituents) .

- Mass Spectrometry (EI-MS) : Confirm molecular weight (expected M⁺ peak at m/z ≈ 283–285 for C₇H₄Br₂ClF) .

- FT-IR : Detect C-Br (~550–600 cm⁻¹) and C-F (~1200–1250 cm⁻¹) stretches .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) in a fume hood due to lachrymatory and corrosive properties .

- Store at 0–6°C in airtight, amber glass containers to prevent hydrolysis or decomposition .

- In case of exposure, follow first-aid protocols: flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-bromination) be minimized during synthesis?

- Methodological Answer :

- Use stoichiometric control: Limit brominating agents (e.g., NBS) to 1.1 equivalents.

- Introduce directing groups (e.g., -NO₂) to regioselectively block undesired bromination sites .

- Monitor reaction temperature (0–5°C for slow addition of Br₂) to reduce radical-mediated side reactions .

Q. What strategies resolve contradictions in reactivity data for cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., protodeboronation vs. β-hydride elimination) .

- Ligand Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) to enhance selectivity. For example, XPhos improves stability of arylpalladium intermediates in sterically hindered systems .

- Solvent Optimization : Polar aprotic solvents (DME/H₂O mixtures) enhance boronic acid solubility and coupling efficiency .

Q. How can computational methods predict reaction pathways for this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for SN2 displacement (e.g., benzyl bromide reactivity) using Gaussian or ORCA software. Focus on steric/electronic effects from -Cl and -F substituents .

- Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic substitution rates (e.g., DMF vs. THF) .

Key Research Challenges

- Stereoelectronic Effects : The electron-withdrawing -Cl and -F groups alter reaction kinetics in nucleophilic substitutions, requiring tailored conditions for arylations .

- Byproduct Identification : Use high-resolution MS/MS to distinguish isomers (e.g., 4-Bromo-3-fluorobenzyl bromide vs. target compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.